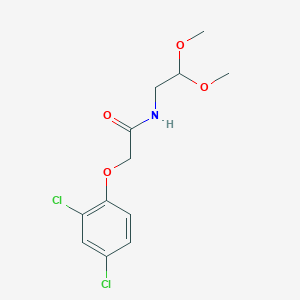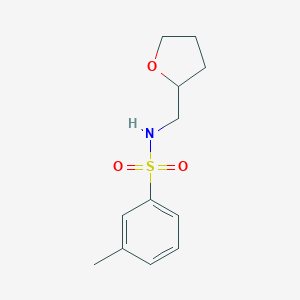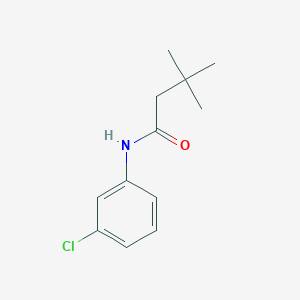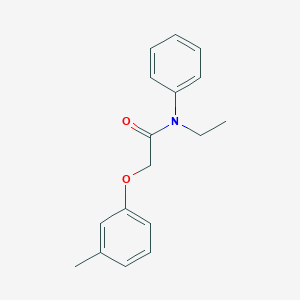
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide, commonly known as 'Dicamba', is a selective herbicide that is widely used in agriculture to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost.
作用机制
Dicamba works by disrupting the growth and development of the weed by mimicking the plant hormone auxin. This causes the weed to grow abnormally, leading to stunted growth and eventual death. Dicamba is also known to inhibit the activity of certain enzymes that are essential for plant growth.
Biochemical and Physiological Effects:
Dicamba has been found to have a range of biochemical and physiological effects on plants. It can cause changes in the expression of genes that are involved in plant growth and development, as well as in the production of certain proteins. Dicamba can also affect the photosynthetic activity of plants, leading to reduced growth and yield.
实验室实验的优点和局限性
Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. It is a well-established herbicide with a known mode of action, making it a useful tool for researchers. However, Dicamba can also have unintended effects on non-target plants, which can complicate experiments and make it difficult to draw conclusions.
未来方向
There are several future directions for research on Dicamba. One area of interest is the development of new formulations that are more effective and have fewer environmental impacts. Another area of research is the study of Dicamba resistance in weeds, which has become a growing concern in recent years. Additionally, there is a need for more research on the long-term effects of Dicamba on the environment and human health.
Conclusion:
In conclusion, Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by disrupting the growth and development of weeds by mimicking the plant hormone auxin. Dicamba has a range of biochemical and physiological effects on plants and is commonly used in laboratory experiments. However, there are also concerns about its potential impact on non-target plants and the environment. Further research is needed to develop new formulations, study resistance in weeds, and understand the long-term effects of Dicamba.
合成方法
Dicamba can be synthesized by reacting 2,4-dichlorophenol with chloroacetyl chloride to form 2,4-dichlorophenoxyacetyl chloride. This intermediate product is then reacted with 2,2-dimethoxyethylamine to form Dicamba. The synthesis method is well-established and can be easily scaled up for commercial production.
科学研究应用
Dicamba has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been found to be effective in controlling a wide range of broadleaf weeds in various crops such as soybeans, cotton, and corn. Dicamba is a systemic herbicide, which means that it is absorbed by the plant and transported to the site of action, resulting in the death of the weed.
属性
产品名称 |
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide |
|---|---|
分子式 |
C12H15Cl2NO4 |
分子量 |
308.15 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-(2,2-dimethoxyethyl)acetamide |
InChI |
InChI=1S/C12H15Cl2NO4/c1-17-12(18-2)6-15-11(16)7-19-10-4-3-8(13)5-9(10)14/h3-5,12H,6-7H2,1-2H3,(H,15,16) |
InChI 键 |
YINUIUNFVLGJGT-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)OC |
规范 SMILES |
COC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B261877.png)


